(S)-2-Amino-1-(4-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one is a complex organic compound notable for its structural features, including a piperidine ring and an amino group. This compound is classified as an amino ketone and is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug development.
The compound can be synthesized through various chemical routes, often starting from readily available precursors. Its synthesis involves specific reagents and conditions to ensure high yields and desired stereochemistry.
This compound falls under the category of amines and ketones, specifically classified as a substituted piperidine derivative. Its unique structure contributes to its potential biological activity, making it a candidate for further research in pharmacology.
The synthesis of (S)-2-Amino-1-(4-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one typically involves multiple steps:
The synthetic routes are optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and catalytic systems to enhance efficiency. Reaction conditions are carefully controlled to maintain the desired stereochemistry throughout the synthesis process.
The molecular formula of (S)-2-Amino-1-(4-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one is C19H31N3O, with a molecular weight of approximately 317.5 g/mol. The structure includes:
Property | Value |
---|---|
Molecular Formula | C19H31N3O |
Molecular Weight | 317.5 g/mol |
IUPAC Name | 2-amino-1-[3-[benzyl(ethyl)amino]piperidin-1-yl]-3-methylbutan-1-one |
InChI | InChI=1S/C19H31N3O/c1-4... |
InChI Key | UXTQGLGKLAISEH-UHFFFAOYSA-N |
Canonical SMILES | CCN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)C(C(C)C)N |
(S)-2-Amino-1-(4-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one can participate in various chemical reactions:
These reactions require specific conditions, including temperature, solvent choice, and the presence of catalysts or activating agents to facilitate the desired transformations.
The mechanism of action for (S)-2-Amino-1-(4-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one involves its interaction with biological targets such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Research indicates that this compound may influence neurotransmitter systems, potentially impacting conditions related to mood disorders or neurological functions.
(S)-2-Amino-1-(4-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one exhibits several notable physical properties:
The compound's chemical properties include:
(S)-2-Amino-1-(4-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one has several scientific applications:
The synthesis of (S)-2-amino-1-(4-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one relies on convergent strategies that assemble the piperidine core, chiral amino acid moiety, and tertiary amine unit sequentially. Key approaches include:
Table 1: Comparative Synthetic Routes to the Piperidine Scaffold
Method | Conditions | Yield | Limitations |
---|---|---|---|
Reductive Amination | NaBH₃CN, pH 4–5, MeOH, 25°C | 75–85% | Sensitive to steric hindrance |
Pyridine Hydrogenation | Pd/C, H₂ (50 atm), 80°C | 60–70% | Requires high pressure; epimerization risk |
Nucleophilic Substitution | R-X, K₂CO₃, DMF, 60°C | 40–55% | Over-alkylation; poor regioselectivity |
The (S)-configured α-amino carbonyl moiety necessitates asymmetric synthesis techniques:
Table 2: Techniques for Stereocontrol in Chiral Amine Synthesis
Strategy | Reagents/Catalysts | ee or de | Application Scope |
---|---|---|---|
Chiral Pool (L-Valine) | Boc₂O, NaOH | >99% ee | Broad; limited to proteinogenic analogs |
Iridium Catalysis | Ir(I)/(S)-Xyl-P-Phos, H₂ | 90–95% ee | Non-natural α-amino ketones |
The tertiary amine segment’s installation exemplifies the trade-offs between two fundamental amine synthesis approaches:
Table 3: Strategic Comparison for Tertiary Amine Synthesis
Parameter | Reductive Amination | Nucleophilic Substitution |
---|---|---|
Byproduct Formation | <5% (monoalkylation) | 20–40% (over-alkylation) |
Key Reducing Agent | NaBH(OAc)₃ | Not applicable |
Ideal Solvent | MeOH, CH₂Cl₂ | DMF, acetonitrile |
Aromatic Amine Compatibility | No (requires Buchwald-Hartwig) | Limited (low nucleophilicity) |
Orthogonal protection schemes prevent undesired reactions during piperidine derivatization:
Table 4: Protecting Group Strategies in Piperidine Synthesis
Group | Deprotection Conditions | Compatibility | Orthogonal Pairing |
---|---|---|---|
Boc | TFA/DCM (1:1), 0.5 h | Acid-stable linkers | Fmoc, Mmt |
Fmoc | Piperidine/DMF (20%), 10 min | TFA, hydrogenation | Boc, Alloc |
Trt | 1% TFA/DCM, 30 min | Hydrogenation, mild bases | Fmoc, Dde |
Mmt | 0.5% TFA/DCM, 5 min | Hydrogenation, nucleophiles | Boc, ivDde |
Structural Features of Key Compounds
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9